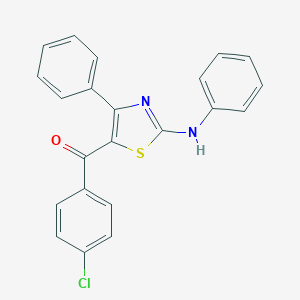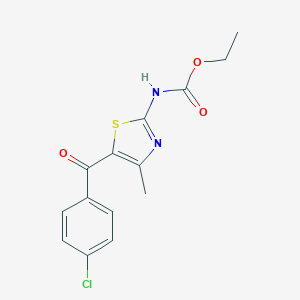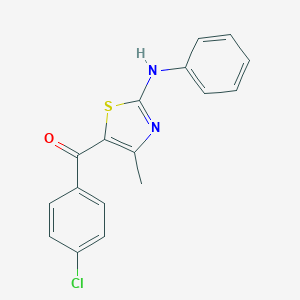![molecular formula C17H18ClN3O B281999 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It is primarily used to treat major depressive disorder, anxiety disorder, and insomnia. Trazodone works by increasing the levels of serotonin in the brain, a neurotransmitter that regulates mood, sleep, and appetite.
Wirkmechanismus
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of the neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its antidepressant and anxiolytic effects. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine also has a weak affinity for alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is also readily available and relatively inexpensive. However, there are some limitations to using 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments. Its effects can be dose-dependent, and there may be individual differences in response to the drug. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can have sedative effects, which may confound behavioral tests.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine derivatives that may have improved efficacy and fewer side effects. Finally, there is a need for further investigation into the long-term effects of 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine use, particularly in elderly populations.
Synthesemethoden
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid. The acid is then reduced to the corresponding alcohol, which is further reacted with 2-nitroaniline to form the final product, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder, and obsessive-compulsive disorder. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy.
Eigenschaften
Molekularformel |
C17H18ClN3O |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
(2-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2 |
InChI-Schlüssel |
SCUZGRAOHFBLIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)


methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)




methanone](/img/structure/B281933.png)
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)